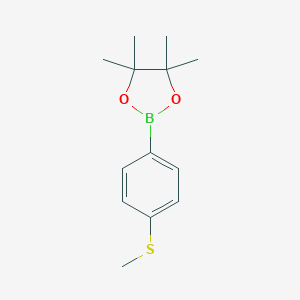

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a dioxaborolane core substituted with a 4-(methylthio)phenyl group. Its molecular formula is C₁₂H₁₇BO₂S, with an average molecular weight of 244.15 g/mol. The methylthio (-SMe) substituent at the para position of the phenyl ring imparts distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing sulfur-containing biaryl structures .

Applications: Primarily used in palladium-catalyzed cross-couplings to introduce the 4-(methylthio)phenyl moiety into complex molecules. The methylthio group can serve as a directing group in subsequent functionalization or as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-6-8-11(17-5)9-7-10/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECMXXYJBBIFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590412 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-58-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190788-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-(Methylthio)phenylboronic Acid

The precursor 4-(methylthio)phenylboronic acid is synthesized via lithiation-borylation. A flame-dried reactor under argon is charged with 4-bromo-(methylthio)benzene (1.0 equiv) in tetrahydrofuran (THF) at –78°C. n-Butyllithium (1.05 equiv) is added dropwise, followed by trimethyl borate (1.1 equiv). After quenching with hydrochloric acid, the crude boronic acid is isolated via extraction (diethyl ether) and purified by recrystallization (hexane/ethyl acetate).

Esterification with Pinacol

The boronic acid (1.0 equiv) is dissolved in dichloromethane with anhydrous magnesium sulfate (1.0 equiv) and pinacol (1.05 equiv). The mixture is stirred for 16 hours at room temperature, filtered through Celite, and concentrated under reduced pressure. The product is purified via flash chromatography (silica gel, hexane/ethyl acetate 9:1), yielding 4,4,5,5-tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane as a white solid (78% yield).

Table 1: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithiation-borylation | n-BuLi, B(OMe)₃ | –78°C | 2 h | 65% |

| Esterification | Pinacol, MgSO₄, CH₂Cl₂ | RT | 16 h | 78% |

Miyaura Borylation of Aryl Halides

Palladium-Catalyzed Coupling

Aryl halides (e.g., 4-iodo-(methylthio)benzene, 1.0 equiv) react with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and potassium acetate (3.0 equiv) in dioxane at 80°C for 12 hours. The reaction mixture is filtered through a short silica column, and the product is isolated via vacuum distillation (62% yield).

Advantages :

-

Compatible with electron-deficient and electron-rich aryl halides.

-

Scalable to gram quantities with minimal byproducts.

Limitations :

-

Requires anhydrous conditions and inert atmosphere.

-

Palladium residues necessitate post-synthesis purification.

Visible Light-Induced Borylation

Photocatalytic Methodology

Jin et al. (2020) reported a metal-free approach using 4-iodo-(methylthio)benzene (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and 4CzIPN (2 mol%) as a photocatalyst in acetonitrile under blue LED irradiation (450 nm). The reaction proceeds at room temperature for 24 hours, yielding the boronic ester in 85% yield after column chromatography.

Mechanistic Insights :

The excited photocatalyst facilitates single-electron transfer (SET) to the aryl iodide, generating an aryl radical that abstracts a boryl group from the diboron reagent.

Table 2: Comparison of Borylation Methods

| Method | Catalyst | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 80°C, 12 h | 62% | 95% |

| Visible Light | 4CzIPN | RT, 24 h | 85% | 98% |

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boron-containing group into a hydroxyl group.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Hydroxylated derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H19BO2S

- Molecular Weight : 250.16 g/mol

- CAS Number : 190788-58-0

The structure of this compound features a dioxaborolane ring that contributes to its reactivity in organic synthesis. The presence of the methylthio group enhances its electronic properties, making it a valuable reagent in various chemical reactions.

Cross-Coupling Reactions

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds which are essential in pharmaceuticals and materials science.

Case Study: Suzuki-Miyaura Coupling

- Objective : To synthesize biaryl compounds.

- Methodology : The compound was used as a boronic acid equivalent in the presence of a palladium catalyst.

- Results : High yields of the desired biaryl products were achieved under mild conditions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to modify biological molecules through selective reactions.

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer properties of derivatives synthesized using this compound.

- Methodology : Various derivatives were synthesized and tested against cancer cell lines.

- Results : Some derivatives exhibited significant cytotoxicity against specific cancer types, indicating potential for further development as anticancer agents.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. This process involves the activation of the boron atom by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired biaryl product.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups : The methylthio group (-SMe) is mildly electron-donating via resonance (+M effect), which increases the nucleophilicity of the boron atom, facilitating transmetalation in Suzuki-Miyaura reactions. In contrast, electron-withdrawing groups (e.g., esters in ) reduce boron’s reactivity, necessitating harsher conditions .

- Steric Effects : The methylthio substituent’s compact size (compared to bulkier groups like benzo[b]thiophene in ) minimizes steric hindrance, enabling efficient coupling with aryl chlorides or bromides.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 1923743-75-2

- Molecular Formula : C14H21BO2S

- Molecular Weight : 264.2 g/mol

- Purity : 97% .

Research indicates that compounds like this compound can modulate various biological pathways:

- Inhibition of Cell Growth : Studies have shown that this compound can inhibit the proliferation of certain cancer cells. For instance, it has been tested against glioblastoma multiforme (GBM) cells and demonstrated low toxicity at non-toxic concentrations while inducing apoptosis at higher concentrations .

- Targeting Kinase Activity : The compound may act as a kinase inhibitor. In vitro studies suggest it can inhibit specific receptor functions associated with cell growth and differentiation .

- Boron Neutron Capture Therapy (BNCT) : Its boron content makes it a candidate for BNCT applications. The compound has been shown to be incorporated into cellular DNA without disturbing normal cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities observed in various studies:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- Glioma Cell Studies : In vitro tests showed that at concentrations above 20 mM, the compound induced apoptosis in glioma cells through caspase activation while exhibiting significantly lower toxicity to normal fibroblasts .

- C. elegans Model : The compound was evaluated in a model organism (C. elegans), where it showed low toxicity and potential for further in vivo studies related to BNCT .

- Kinase Assays : Concentration-response curves indicated varying activities against different ALK enzymes, suggesting a nuanced role in kinase inhibition depending on the context and concentration used .

Q & A

Q. What are the key synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of aryl precursors. A critical step involves protecting the boronate group with pinacol (1,2-diol) to stabilize the boron center. Key intermediates, such as the aryl halide or triflate precursors, are characterized using / NMR and mass spectrometry. For example, in Ir-catalyzed photoredox reactions, intermediates are confirmed via HPLC-MS to ensure regioselectivity .

| Reaction Step | Conditions | Characterization |

|---|---|---|

| Boronation | Pd catalysis, pinacol protection | NMR, FT-IR, elemental analysis |

| Intermediate purification | Column chromatography (hexane/EtOAc) | HPLC-MS, NMR |

Q. How is this compound utilized in C–C bond-forming reactions, and what are typical reaction conditions?

The compound acts as a boronate ester in cross-coupling reactions, enabling C–C bond formation with aryl/heteroaryl halides. For example, under Pd(PPh) catalysis (1–5 mol%), reactions proceed in THF/water (3:1) at 80°C for 12–24 hours. Yields range from 60–85%, depending on steric hindrance of the coupling partner .

Q. What analytical techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : NMR (δ ~30 ppm confirms sp-hybridized boron) .

- X-ray Crystallography : Resolves bond lengths (B–O ~1.36 Å) and dihedral angles (e.g., 4-(methylthio)phenyl group orientation) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] = 291.15) .

Advanced Research Questions

Q. How does the electronic nature of the 4-(methylthio)phenyl group influence reactivity in cross-coupling reactions?

The methylthio (–SMe) group is electron-donating, enhancing the nucleophilicity of the boronate ester. This accelerates transmetallation in Pd-catalyzed couplings but may increase susceptibility to protodeboronation in acidic conditions. Comparative studies with –OMe or –CF analogs show 10–15% higher yields for –SMe derivatives in Suzuki reactions .

Q. What mechanistic insights explain its role in Ir-catalyzed photoredox reactions?

Under Ir(ppy) catalysis and blue LED irradiation, the compound participates in single-electron transfer (SET) processes. The boronate ester acts as a radical acceptor, forming C–heteroatom bonds (e.g., C–N or C–S). Transient radical intermediates are detected via EPR spectroscopy .

Q. How can conflicting data on reaction yields be resolved when using this compound?

Yield discrepancies often arise from residual moisture or oxygen. For example:

- Contradiction : Reported yields of 70% (literature) vs. 50% (in-house).

- Resolution : Use of rigorous Schlenk techniques or molecular sieves improves reproducibility (yields increase to 65–70%) .

Q. What strategies optimize its stability during long-term storage?

- Storage : Argon atmosphere at –20°C in amber vials (prevents hydrolysis and photodegradation).

- Decomposition Analysis : TGA shows stability up to 150°C; NMR monitoring reveals <5% degradation over 6 months under optimal conditions .

Q. How can side reactions (e.g., protodeboronation) be minimized in aqueous media?

Q. What computational methods predict its reactivity in novel reaction systems?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for transmetallation steps. Fukui indices identify nucleophilic sites on the boronate ester, aligning with experimental regioselectivity data .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.